molecular formula C17H12O2S B2488207 (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 301229-16-3

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2488207
CAS No.: 301229-16-3
M. Wt: 280.34
InChI Key: CEKDKNAMOGXZNM-CSKARUKUSA-N
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Description

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a furan ring and a thiophene ring, which are connected through a propenone linkage. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-phenylfuran-2-carbaldehyde and thiophene-2-acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of organic electronic materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (E)-3-(4-chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
  • (E)-3-(4-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

(E)-3-(5-phenylfuran-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties. These features enhance its reactivity and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

(E)-3-(5-phenylfuran-2-yl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2S/c18-15(17-7-4-12-20-17)10-8-14-9-11-16(19-14)13-5-2-1-3-6-13/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKDKNAMOGXZNM-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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